HBcAg [Hepatitis B virus] (18-27)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HBV Seq1 aa:18-27 is a peptide fragment derived from the core antigen of the hepatitis B virus (HBV). This peptide sequence, consisting of amino acids 18 to 27, plays a crucial role in the immune response against HBV. The molecular formula of HBV Seq1 aa:18-27 is C58H78N10O15, and it has a molecular weight of 1155.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HBV Seq1 aa:18-27 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
In an industrial setting, the production of HBV Seq1 aa:18-27 can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
HBV Seq1 aa:18-27 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and peptides with substituted amino acid residues .
Scientific Research Applications
HBV Seq1 aa:18-27 has several scientific research applications, including:
Immunology: It is used to study the immune response against HBV and to develop vaccines and immunotherapies.
Virology: Researchers use this peptide to investigate the mechanisms of HBV infection and replication.
Drug Development: HBV Seq1 aa:18-27 serves as a target for the development of antiviral drugs aimed at inhibiting HBV replication.
Diagnostics: The peptide is used in diagnostic assays to detect antibodies against HBV in patient samples.
Mechanism of Action
HBV Seq1 aa:18-27 exerts its effects by interacting with the immune system. The peptide is recognized by T cells, which then initiate an immune response against HBV-infected cells. This interaction involves the presentation of the peptide by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. The recognition of the peptide-MHC complex by T cell receptors triggers the activation and proliferation of T cells, leading to the elimination of HBV-infected cells .
Comparison with Similar Compounds
Similar Compounds
HBV Seq2 aa28-37: Another peptide fragment derived from the HBV core antigen, used in similar research applications.
HBV Seq3 aa38-47: A different peptide sequence from the HBV core antigen, also used in immunological studies.
Uniqueness
HBV Seq1 aa:18-27 is unique due to its specific amino acid sequence, which is crucial for its recognition by the immune system. This peptide has been extensively studied for its role in the immune response against HBV, making it a valuable tool in HBV research and drug development .
Properties
Molecular Formula |
C58H78N10O15 |
---|---|
Molecular Weight |
1155.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C58H78N10O15/c1-33(2)26-41(62-49(73)38(59)27-35-16-8-5-9-17-35)56(80)67-24-14-22-45(67)54(78)64-43(31-69)52(76)61-40(30-47(71)72)51(75)60-39(28-36-18-10-6-11-19-36)50(74)63-42(29-37-20-12-7-13-21-37)57(81)68-25-15-23-46(68)55(79)65-44(32-70)53(77)66-48(34(3)4)58(82)83/h5-13,16-21,33-34,38-46,48,69-70H,14-15,22-32,59H2,1-4H3,(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,71,72)(H,82,83)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |
InChI Key |
WPDJAEURSVPNPM-HKFFZEPVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.